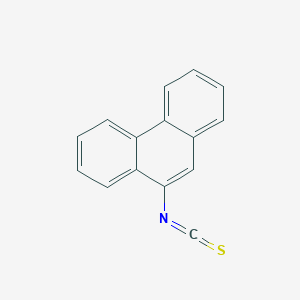

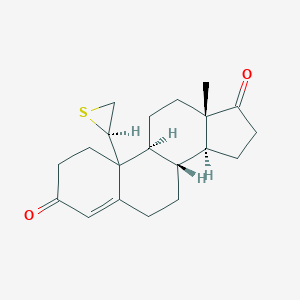

10-Thiiranyl-AD

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl gallate is a phenolic compound that is the ethyl ester of gallic acid. It is commonly used as an antioxidant in food and pharmaceutical industries. Naturally, it can be found in various plant sources such as walnuts and Terminalia myriocarpa . Ethyl gallate is known for its ability to scavenge free radicals, making it a valuable compound in preventing oxidative stress.

Preparation Methods

Ethyl gallate can be synthesized through the esterification of gallic acid with ethanol. This reaction typically requires an acid catalyst such as sulfuric acid. The reaction conditions involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods often utilize enzymatic synthesis, where enzymes like lipases catalyze the esterification reaction, providing a more environmentally friendly approach .

Chemical Reactions Analysis

Ethyl gallate undergoes various chemical reactions, including:

Oxidation: Ethyl gallate can be oxidized to form ellagic acid, a dimeric derivative of gallic acid.

Reduction: While less common, ethyl gallate can be reduced under specific conditions to yield different phenolic compounds.

Substitution: Ethyl gallate can participate in substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include hydroxides (e.g., sodium hydroxide, potassium hydroxide), deep eutectic solvents, and catalysts like ammonium hydroxide . The major products formed from these reactions include ellagic acid and other phenolic derivatives.

Scientific Research Applications

Ethyl gallate has a wide range of applications in scientific research:

Biology: Ethyl gallate is studied for its protective effects against oxidative stress in biological systems.

Medicine: Research has highlighted ethyl gallate’s potential as an anticancer agent.

Industry: In the food industry, ethyl gallate is used as a food additive (E313) to prevent oxidation and extend shelf life.

Mechanism of Action

Ethyl gallate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species (ROS). This action helps in stabilizing the ROS and preventing cellular damage . Additionally, ethyl gallate activates the Nrf2 pathway, leading to the expression of cytoprotective genes such as γ-glutamylcysteine synthetase and NAD(P)H quinone dehydrogenase 1 . This pathway plays a crucial role in enhancing the cellular defense mechanisms against oxidative stress.

Comparison with Similar Compounds

Ethyl gallate is often compared with other gallate esters and phenolic compounds:

Propyl gallate: Similar to ethyl gallate, propyl gallate is used as an antioxidant in food and cosmetics.

Butyl gallate: This compound has a longer alkyl chain, making it more lipophilic compared to ethyl gallate.

Ethyl gallate’s uniqueness lies in its balance between hydrophilicity and lipophilicity, making it versatile for various applications in both aqueous and lipid environments.

Properties

CAS No. |

108180-16-1 |

|---|---|

Molecular Formula |

C20H26O2S |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(8S,9S,13S,14S)-13-methyl-10-[(2R)-thiiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H26O2S/c1-19-8-7-16-14(15(19)4-5-17(19)22)3-2-12-10-13(21)6-9-20(12,16)18-11-23-18/h10,14-16,18H,2-9,11H2,1H3/t14-,15-,16-,18-,19-,20?/m0/s1 |

InChI Key |

ZSIYAFPOXRGFRA-PGYXPUGXSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C5CS5 |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CCC34[C@@H]5CS5 |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C5CS5 |

Synonyms |

10-thiirane-4-estrene-3,17-dione 10-thiirane-4-estrene-3,17-dione, (19S)-isomer 10-thiiranyl-4-estrene-3,17-dione 10-thiiranyl-AD 10-thiiranylestr-4-ene-3,17-dione TETD |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)